molecular formula C17H20N2O4 B6664917 4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid

4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid

Cat. No.: B6664917
M. Wt: 316.35 g/mol
InChI Key: YKVVUHLZEXGNMB-UHFFFAOYSA-N
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Description

4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features both indole and pyrrolidine moieties. The indole structure is a common motif in many biologically active compounds, making this compound of significant interest in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid is unique due to its combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to simpler indole derivatives .

Properties

IUPAC Name

4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-4-3-5-13-16(10)11(8-18-13)6-15(20)19-9-12(23-2)7-14(19)17(21)22/h3-5,8,12,14,18H,6-7,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVVUHLZEXGNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(=O)N3CC(CC3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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